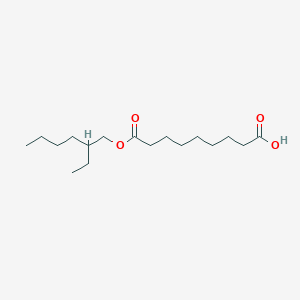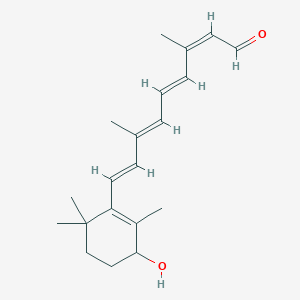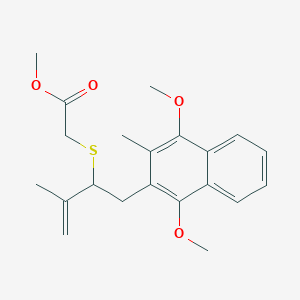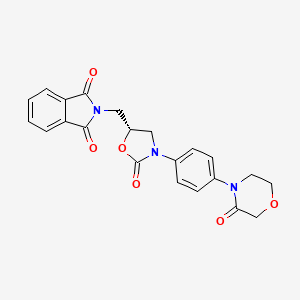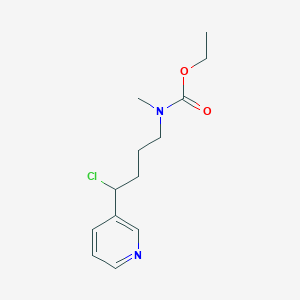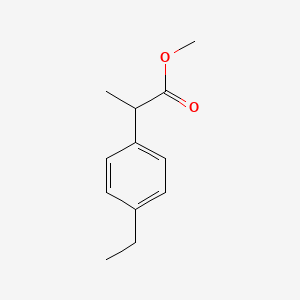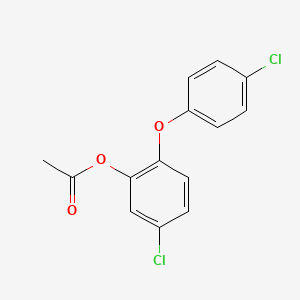
5-Chloro-2-(4-chlorophenoxy)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4-chlorophenoxy)phenyl acetate is an organic compound with the molecular formula C14H10Cl2O3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with chloro and chlorophenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenoxy)phenyl acetate typically involves the esterification of 5-Chloro-2-(4-chlorophenoxy)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-Chloro-2-(4-chlorophenoxy)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-Chloro-2-(4-chlorophenoxy)phenol and acetic acid.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used to hydrolyze the ester group.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenyl ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Hydrolysis: 5-Chloro-2-(4-chlorophenoxy)phenol and acetic acid.
Substitution: Products depend on the nucleophile used, such as 5-Chloro-2-(4-aminophenoxy)phenyl acetate or 5-Chloro-2-(4-thiophenoxy)phenyl acetate.
Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl ring.
科学研究应用
5-Chloro-2-(4-chlorophenoxy)phenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification, hydrolysis, and substitution reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed hydrolysis of esters. It may also serve as a model compound for investigating the interactions of chlorinated phenols with biological systems.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its structural similarity to other bioactive compounds suggests it may have therapeutic applications.
Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)phenyl acetate involves its interaction with specific molecular targets and pathways:
Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases, releasing 5-Chloro-2-(4-chlorophenoxy)phenol and acetic acid. This reaction is important in biological systems where esterases play a role in metabolizing ester compounds.
Receptor Binding: The compound may interact with specific receptors or enzymes, modulating their activity. The presence of chloro and chlorophenoxy groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Similar structure but with additional chloro substituents, used as a bacteriostat and preservative.
4-Chlorophenoxyacetic acid: A synthetic pesticide with a similar chlorophenoxy group, used in agriculture.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy compound, widely used as a herbicide.
Uniqueness
5-Chloro-2-(4-chlorophenoxy)phenyl acetate is unique due to its specific substitution pattern and ester functionality
属性
IUPAC Name |
[5-chloro-2-(4-chlorophenoxy)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-9(17)18-14-8-11(16)4-7-13(14)19-12-5-2-10(15)3-6-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAZWFNGRUOZDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)
